molecular formula C8H10BrN B104595 2-Bromophenethylamine CAS No. 65185-58-2

2-Bromophenethylamine

Cat. No. B104595
CAS RN: 65185-58-2
M. Wt: 200.08 g/mol
InChI Key: ITRNQMJXZUWZQL-UHFFFAOYSA-N
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Description

2-Bromophenethylamine is a compound that can be associated with various chemical reactions and has been studied in different contexts. It is a phenethylamine derivative, which is a class of compounds with a phenyl ring connected to an amino group through a two-carbon chain. The presence of a bromine atom on the phenyl ring distinguishes it from other phenethylamines and imparts unique chemical properties.

Synthesis Analysis

The synthesis of derivatives of 2-bromophenethylamine has been explored in several studies. For instance, the synthesis of head-to-tail poly(3-hexylthiophene) (HT-P3HT) with high molecular weight and regioregularity was achieved through dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene using Herrmann's catalyst . Additionally, regioisomeric compounds related to 2-bromophenethylamine were prepared from methoxyphenethylamines via N-reductive alkylation, demonstrating the versatility of this moiety in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 2-bromophenethylamine derivatives can be complex and varies depending on the substituents and the reaction conditions. For example, the crystal structure of a related compound, N-hydroxy-5-bromophenyl-2-carboxamidine, was determined by single-crystal X-ray diffraction, revealing a non-coplanar arrangement between the benzene ring and the oxime groups . The structure of another derivative, 2-bromo, 4'-dimethylamino, α-cyanostilbene, showed that the coplanarity of the phenyl groups is disrupted due to steric repulsion between the bromide atom and the cyanogen group .

Chemical Reactions Analysis

2-Bromophenethylamine and its derivatives participate in various chemical reactions. For instance, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one was achieved through ring contraction with amines, introducing a new donor–acceptor chromophore . Moreover, the synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole was catalyzed by copper(I) iodide, highlighting the reactivity of the 2-bromophenyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromophenethylamine derivatives are influenced by their molecular structure. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides was found to be highly dependent on the substituents, with some compounds being extremely soluble in water and others showing the opposite behavior . The crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione revealed non-classical hydrogen bonds and π-π interactions, which can affect the compound's stability and reactivity .

Scientific Research Applications

  • Pharmacological Properties of 2C-B :

    • 2C-B is a psychedelic phenylethylamine derivative, structurally similar to mescaline. It acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. In humans, it has been reported to induce mild psychedelic effects (Papaseit et al., 2018).
    • Another study assessed its acute subjective, cognitive, and cardiovascular effects in comparison to psilocybin and placebo. It was found to induce alterations of waking consciousness, dysphoria, subjective impairment, auditory alterations, and affective elements of ego dissolution (Mallaroni et al., 2023).
  • Metabolism and Detection :

    • The in vivo metabolism of 2C-B in rats was studied, identifying metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. This suggests at least two metabolic pathways operative in rats, including deamination and acetylation processes (Kanamori et al., 2002).
    • Studies also focused on the toxicological detection of 2C-B in rat urine, identifying various metabolites and demonstrating the feasibility of detecting 2C-B intake using full-scan GC-MS (Theobald et al., 2007).
  • Synthesis and Chemical Analysis :

    • Research on the synthesis of deuterium-labeled phenethylamine derivatives, including 2C-B, was conducted. These labeled compounds are used as internal standards in GC-MS assays, crucial for forensic and toxicological purposes (Xu & Chen, 2006).
    • Another study focused on the synthesis of 2C-B's precursor, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting its potential psychoactive effects in humans (Power et al., 2015).
  • Comparative Studies with Other Compounds :

    • 2C-B was compared with other serotonergic hallucinogens in terms of its effects, metabolism, and potential interactions with prescription drugs. The study emphasizes the importance of understanding the pharmacology and potential toxicity of such substances (Inan et al., 2020).

Safety And Hazards

2-Bromophenethylamine is classified as a skin corrosive and serious eye damage hazard . It can cause severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .

properties

IUPAC Name

2-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRNQMJXZUWZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370117
Record name 2-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenethylamine

CAS RN

65185-58-2
Record name 2-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

10.0 g (51.0 mmol) 2-bromophenylacetonitrile were dissolved in 80 ml ether and the solution was added dropwise to 5.81 g (153 mol) lithium aluminium hydride in 230 ml ether. The mixture was heated under reflux for three hours, while stirring, and, after cooling, 80 ml potassium hydroxide solution (10 wt. %) were slowly added dropwise, with vigorous stirring. After stirring overnight, the supernatant was decanted off, the residue was rinsed twice with 100 ml ether each time, the combined organic phases were dried over anhydrous magnesium sulfate and filtered and the filtrate was concentrated on a rotary evaporator (500-10 mbar). 9.48 g 2-(2-bromo-phenyl)-ethylamine (93% of theory) were obtained in this manner.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the styrene of Step 1 (0.310 g, 1.3 mmol) in 5 mL of THF was added 1 M LiAlH4 solution in THF (5.2 mL, 5.2 mmol) at 0° C. The solution was stirred for 1 hour. A concentrated KHSO4 solution was added dropwise to destroy the excess of LiAlH4. The solution was filtered over celite and the filtrate concentrated in vacuo to give a yellow oil; 150 mg (58%).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed 2-(2-bromophenyl)acetonitrile (9.8 g, 49.99 mmol, 1.00 equiv), tetrahydrofuran (50 mL). This was followed by the addition of BH3 solution (250 mL, 1N in tetrahydrofuran) dropwise with stiffing at 0° C. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 50 mL of water. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 50 mL of H2O. The pH value of the aqueous solution was adjusted to 2 with aq. hydrogen chloride (5 N). The aqueous solution was washed with 3×20 mL of EA and adjusted to pH to 11 with sodium hydroxide. The resulting aqueous solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and concentrated under vacuum. This resulted in 5 g (50%) of 2-(2-bromophenyl)ethanamine as brown oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromophenethylamine
Reactant of Route 2
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Reactant of Route 3
2-Bromophenethylamine
Reactant of Route 4
Reactant of Route 4
2-Bromophenethylamine
Reactant of Route 5
Reactant of Route 5
2-Bromophenethylamine
Reactant of Route 6
Reactant of Route 6
2-Bromophenethylamine

Citations

For This Compound
46
Citations
A Horimoto, N Kawano, D Nakauchi… - Sensors and …, 2020 - sensors.myu-group.co.jp
A scintillator is a type of phosphor material used in radiation measurements, which have the function of converting high-energy ionizing radiation into several thousands of lowenergy …
Number of citations: 28 sensors.myu-group.co.jp
Y Monguchi, T Marumoto, H Takamatsu… - Advanced Synthesis …, 2014 - Wiley Online Library
… selectively and temperature dependently synthesized via the intramolecular cross-coupling reaction between the amino and aromatic bromine functionalities of 2-bromophenethylamine …
Number of citations: 28 onlinelibrary.wiley.com
Y Monguchi, Y Sawama, H Sajiki - Heterocycles, 2015 - cabdirect.org
… - or 2,3-substituted indoles from 2-iodoaniline derivatives and mono- or di-substituted alkynes; an intramolecular Pd/C-catalyzed Buchwald-Hartwig reaction of 2-bromophenethylamine …
Number of citations: 19 www.cabdirect.org
Y Uozumi, YMA Yamada, H Baek - Synfacts, 2014 - thieme-connect.com
… The one-pot synthesis of N-arylated indoles was also performed from 2-bromophenethylamine via intramolecular cross-coupling and N-arylation with aryl bromides. …
Number of citations: 0 www.thieme-connect.com
MV Nandakumar, JG Verkade - Tetrahedron, 2005 - Elsevier
… The reaction of 2-bromophenethylamine with 2-bromophenylboronic acid in the presence of 4 mol% of Pd(OAc) 2 and 8 mol% of 1 at 110 C for 24 h afforded 11 in 53% isolated yield (…
Number of citations: 21 www.sciencedirect.com
MJ Burk, YM Wang, JR Lee - Journal of the American Chemical …, 1996 - ACS Publications
… Varying the solvent to EtOAc allowed the 2-bromophenethylamine derivative to be obtained in 89.0% ee (entry 11). These results further indicate the sterically demanding nature of …
Number of citations: 271 pubs.acs.org
PB Wakchaure, S Easwar, NP Argade - Synthesis, 2009 - thieme-connect.com
… The thermal double dehydrative condensation of phenethylamine or 2-bromophenethylamine with 3,4-methylenedioxyhomophthalic acid 13 [¹5] gave the corresponding imides 14a and …
Number of citations: 16 www.thieme-connect.com
T Shioiri, N Yasuda - 2015 - jspc-home.com
Process chemistry underpins the competitiveness of chemical and pharmaceutical industries. Since the stagnation of process chemistry is estimated to cause the industrial depression …
Number of citations: 2 www.jspc-home.com
DL Duewer - Journal of chemometrics, 1990 - Wiley Online Library
… The N,N-dimethyl-2-bromophenethylamine data set contains three substituents that are contained in but a single compound each - YI, Z:F and 2:I. Figure 3 contrasts the SPCRA …
MJ Tomaszewski, J Warkentin… - Australian Journal of …, 1995 - CSIRO Publishing
… Two commonly used routes to 2-bromophenethylamine (la) start with 2bromobenzaldehyde (4)l2>l3 or with 2-(2-bromopheny1)ethanol (6)12 (Scheme 5). Overall yields were 37%l2>l3 …
Number of citations: 58 www.publish.csiro.au

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